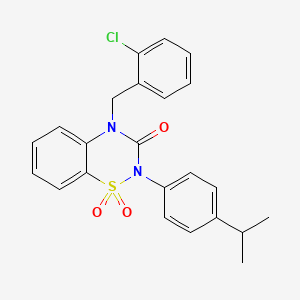
4-(2-chlorobenzyl)-2-(4-isopropylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzyl)-2-(4-isopropylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-chlorobenzyl)-2-(4-isopropylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazin family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20ClN3O2S
- Molar Mass : 373.89 g/mol
- CAS Number : [specific CAS number not provided in sources]
Structural Features
The structural features that contribute to its biological activity include:
- The presence of a chlorobenzyl group which may enhance lipophilicity and cell membrane penetration.
- The isopropylphenyl moiety which can influence interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to benzothiadiazines exhibit antiviral properties. For instance, derivatives have shown effectiveness against various viral strains by inhibiting viral replication through interference with viral enzymes or host cell pathways .
Antitumor Activity
Several case studies have highlighted the antitumor potential of benzothiadiazine derivatives. For example:
- In vitro studies demonstrated that compounds with similar structures inhibited the growth of cancer cell lines such as HCT-116 and T47D, with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative .
- The mechanism is believed to involve apoptosis induction and cell cycle arrest, although detailed pathways remain under investigation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Preliminary tests indicate that it exhibits activity against both gram-positive and gram-negative bacteria. The presence of halogen atoms (like chlorine) in the structure is often associated with enhanced antibacterial properties .
The proposed mechanisms by which benzothiadiazine derivatives exert their biological effects include:
- DNA Binding : Some studies suggest that these compounds interact with DNA, potentially disrupting replication and transcription processes .
- Enzyme Inhibition : The inhibition of specific enzymes involved in metabolic pathways critical for pathogen survival has been noted in related compounds .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | Various viral strains | Not specified | |
| Antitumor | HCT-116 | 6.2 | |
| Antitumor | T47D | 27.3 | |
| Antimicrobial | Gram-positive/negative bacteria | Not specified |
Recent Research Findings
- Antiviral Screening : A recent publication reported on the antiviral activity of similar benzothiadiazine compounds, emphasizing their potential in treating viral infections through enzyme inhibition mechanisms .
- Antitumor Efficacy : Another study revealed that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapeutics .
- Antimicrobial Studies : Research highlighted the broad-spectrum antimicrobial properties of related compounds, indicating potential applications in treating bacterial infections .
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16(2)17-11-13-19(14-12-17)26-23(27)25(15-18-7-3-4-8-20(18)24)21-9-5-6-10-22(21)30(26,28)29/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJCYNDREXAKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














